4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Among the evaluated compounds, 4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide was found to possess the highest anti-oxidant activity in both models of free radical scavenging . This suggests that the compound may have potential therapeutic applications in conditions where oxidative stress plays a role.
Action Environment
Environmental factors can often impact the effectiveness and stability of chemical compounds .
Preparation Methods
The synthesis of 4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE involves multiple steps. One common method starts with commercially available 3-mercaptobutan-2-one and methyl propiolate. The process includes silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation . The reaction conditions are typically mild, and the intermediates are easily purified, making this method suitable for industrial production .
Chemical Reactions Analysis
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKGXRENOLSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.